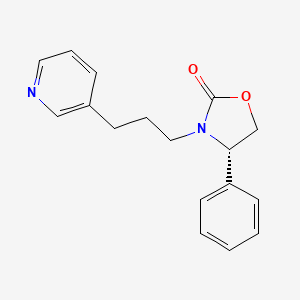![molecular formula C16H24N2O2S B5625751 [methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5625751.png)
[methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid, commonly known as MTMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTMPA is a derivative of phenylacetic acid and has a unique molecular structure that gives it specific properties that make it useful in various applications.
Mechanism of Action
The mechanism of action of MTMPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. MTMPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. MTMPA has also been found to bind to certain receptors, such as the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
MTMPA has been found to have various biochemical and physiological effects. In vitro studies have shown that MTMPA has anti-inflammatory and analgesic properties, which could be useful in the treatment of various diseases. MTMPA has also been found to have antioxidant properties, which could have implications in the prevention of oxidative stress-related diseases. In addition, MTMPA has been found to have antitumor properties, which could make it a potential candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
MTMPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MTMPA is also relatively inexpensive, which makes it a cost-effective option for research. However, there are also limitations to the use of MTMPA in lab experiments. MTMPA has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of MTMPA is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the research on MTMPA. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases. Further studies could also be conducted to elucidate the mechanism of action of MTMPA and its effects on different enzymes and receptors. In addition, more research could be done on the synthesis and purification of MTMPA to improve its yield and purity. Overall, the potential applications of MTMPA in various fields of scientific research make it an exciting area of study with many possibilities for future research.
Synthesis Methods
The synthesis of MTMPA involves the reaction between 4-(methylthio)phenylacetic acid and 2-pyrrolidin-1-ylethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and distillation. The synthesis of MTMPA is a complex process that requires a high level of expertise and precision.
Scientific Research Applications
MTMPA has shown potential applications in various fields of scientific research. One of the most promising applications of MTMPA is in the field of drug discovery. MTMPA has been found to have inhibitory effects on certain enzymes and receptors, which makes it a potential candidate for the development of new drugs. MTMPA has also been studied for its anti-inflammatory and analgesic properties, which could have significant implications in the treatment of various diseases.
properties
IUPAC Name |
2-[methyl(2-pyrrolidin-1-ylethyl)amino]-2-(4-methylsulfanylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-17(11-12-18-9-3-4-10-18)15(16(19)20)13-5-7-14(21-2)8-6-13/h5-8,15H,3-4,9-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVZCISHRIOUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCC1)C(C2=CC=C(C=C2)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5625669.png)
![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoxalin-2(1H)-one](/img/structure/B5625681.png)
![1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5625685.png)
![4-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5625692.png)

![4-[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]thiomorpholine](/img/structure/B5625706.png)
![4-(1H-pyrazol-3-yl)-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5625719.png)
![1-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5625724.png)
![7-bromo-1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5625732.png)
![(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-propylpyrrolidin-3-amine](/img/structure/B5625736.png)
![methyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5625737.png)

![rel-(4aS,8aS)-2-[2-(2-phenylethoxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5625755.png)
